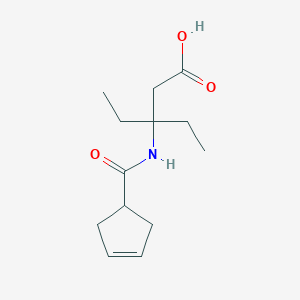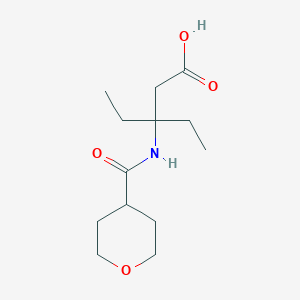![molecular formula C16H17N3O6 B6663782 3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663782.png)
3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid is a complex organic compound that features a quinazolinone moiety linked to an oxolane ring via a propanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the quinazolinone core, followed by the introduction of the propanoylamino group and subsequent cyclization to form the oxolane ring. Key reagents and conditions include:
Formation of Quinazolinone Core: This step often involves the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of Propanoylamino Group: This can be achieved through acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Cyclization to Form Oxolane Ring: The final step involves cyclization using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone or oxolane rings using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaN3 or NaOMe in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2,4-dioxoquinazoline and its derivatives share structural similarities and exhibit similar biological activities.
Oxolane Derivatives: Compounds containing the oxolane ring, such as oxolane-2-carboxylic acid, also share some chemical properties.
Uniqueness
3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid is unique due to the combination of the quinazolinone and oxolane moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c20-12(18-16(14(22)23)6-8-25-9-16)5-7-19-11-4-2-1-3-10(11)13(21)17-15(19)24/h1-4H,5-9H2,(H,18,20)(H,22,23)(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAZIWPWYLTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)CCN2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663701.png)
![3-Ethyl-3-[(1-methylbenzotriazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6663704.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663716.png)
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)

![3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663754.png)
![3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6663762.png)
![3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6663764.png)
![3-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663770.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663777.png)
![3-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663780.png)
![3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663789.png)
![3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663795.png)
